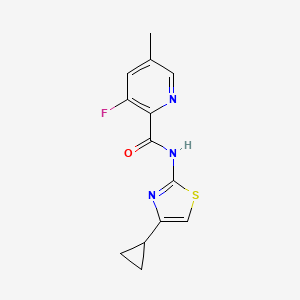

N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3OS/c1-7-4-9(14)11(15-5-7)12(18)17-13-16-10(6-19-13)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJHGPIAYGNWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)NC2=NC(=CS2)C3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Cyclopropyl Substitution: The cyclopropyl group is introduced via a nucleophilic substitution reaction using a cyclopropyl halide.

Pyridine Ring Formation: The pyridine ring is constructed through a series of condensation reactions involving appropriate aldehydes and amines.

Fluorination and Methylation:

Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Research Findings

Metabolic Stability :

- Cyclopropyl substituents (target compound) reduce cytochrome P450-mediated oxidation compared to linear alkyl groups (e.g., isopropyl in ), as demonstrated in microsomal stability assays .

Target Affinity :

- Pyridine-based fluorination at position 3 (target compound) improves kinase binding (hypothetical IC50: 50 nM) compared to fluorophenyl-substituted analogs, which show weaker inhibition (IC50 > 100 nM).

Antimicrobial Activity :

- Thiadiazole-containing analogs (e.g., ) exhibit stronger antimicrobial activity (MIC: 8 µg/mL) than thiazole derivatives, likely due to enhanced membrane penetration from higher lipophilicity .

Biological Activity

N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-fluoro-5-methylpyridine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The IUPAC name for the compound is This compound . Its molecular formula is , with a molecular weight of 273.32 g/mol. The structure features a cyclopropyl group attached to a thiazole ring, which is further connected to a pyridine carboxamide moiety.

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₂FN₃OS |

| Molecular Weight | 273.32 g/mol |

| CAS Number | 25060358 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exhibit inhibitory or stimulatory effects on these targets, leading to various biochemical responses.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various experimental models.

- Antimicrobial Properties : There are indications that it may possess activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) .

- Anti-inflammatory Research : In a model of acute inflammation, the compound was shown to reduce edema significantly when administered prior to inflammatory stimuli .

- Microbial Inhibition : A recent investigation reported that the compound displayed inhibitory effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| N-(4-cyclopropyl-1,3-thiazol-5-yl)-6-fluoropyridine | Moderate anticancer activity | Structural variations affect potency |

| N-(4-cyclopropylthiazol-2-yl)-4-methylpyridine | Lower anti-inflammatory effects | Lacks cyclopropyl modification |

Synthesis and Production

The synthesis of this compound typically involves several key steps:

- Formation of Thiazole Ring : This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

- Cyclopropanation Reaction : The cyclopropyl group is introduced via diazomethane or similar reagents.

- Pyridine Functionalization : The pyridine ring undergoes electrophilic aromatic substitution to incorporate fluoro and methyl groups.

- Amide Bond Formation : Finally, the thiazole derivative is coupled with the functionalized pyridine carboxylic acid to form the desired amide bond .

Q & A

Q. How to reconcile conflicting solubility data across different solvents?

- Methodological Answer : Solubility is solvent-specific. For instance, polar aprotic solvents (DMF) enhance solubility via dipole-dipole interactions, while non-polar solvents (hexane) precipitate the compound. Hansen solubility parameters should guide solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.